14-(Benzyloxy)-14-oxotetradecanoic acid
Description
Properties
Molecular Formula |
C21H32O4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
14-oxo-14-phenylmethoxytetradecanoic acid |
InChI |
InChI=1S/C21H32O4/c22-20(23)16-12-7-5-3-1-2-4-6-8-13-17-21(24)25-18-19-14-10-9-11-15-19/h9-11,14-15H,1-8,12-13,16-18H2,(H,22,23) |
InChI Key |
WGPZNCGIVLHCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key analogs based on substituent type, synthesis, and applications:
Key Research Findings
- Enzyme Inhibition : Benzyloxy-substituted fatty acids are prioritized in virtual screening for mtFabH binding due to their hydrophobic interactions .
- Synthetic Accessibility : tert-Butoxy derivatives are cost-effective (priced at ~94 €/5g ), whereas benzyloxy analogs may incur higher costs due to benzyl alcohol sourcing.
- Safety Profiles: Analogs like 13-methyltetradecanoic acid are classified as non-hazardous , suggesting similar low toxicity for benzyloxy derivatives.
Preparation Methods
Sequential Oxidation and Protection
This route involves synthesizing a tetradecanol derivative, followed by oxidation to introduce the oxo group and subsequent benzylation. For example, 14-hydroxytetradecanoic acid may be oxidized to 14-oxotetradecanoic acid using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or pyridinium chlorochromate (PCC). The carboxylic acid is then protected as a benzyl ester via reaction with benzyl bromide in the presence of a base like diisopropylethylamine (DIPEA).
Fragment Coupling via Aldol Condensation
A more modular approach employs Aldol reactions to assemble the carbon chain. For instance, a C<sub>10</sub> aldehyde may condense with a C<sub>4</sub> enolate to form a 14-carbon skeleton. The ketone is introduced during the Aldol step, while the benzyloxy group is appended later using Mitsunobu conditions (e.g., benzyl alcohol, triphenylphosphine, diethyl azodicarboxylate).
Stepwise Synthesis Procedures
Synthesis of 14-Oxotetradecanoic Acid
Step 1: Preparation of 14-Hydroxytetradecanoic Acid
14-Hydroxytetradecanoic acid is synthesized via microbial oxidation of tetradecanoic acid using Candida tropicalis strains, achieving ~60% yield. Alternatively, chemical methods involve epoxidation of erucic acid followed by hydrogenolytic cleavage.
Step 2: Oxidation to 14-Oxotetradecanoic Acid
The alcohol is oxidized using PCC in dichloromethane (0°C, 4 h), yielding 14-oxotetradecanoic acid (85% purity). Excess oxidant is quenched with isopropanol, and the product is purified via silica gel chromatography.
Benzyl Ester Formation
Step 3: Protection of the Carboxylic Acid
14-Oxotetradecanoic acid (1.0 equiv) is dissolved in anhydrous DMF, treated with benzyl bromide (1.2 equiv) and DIPEA (2.0 equiv) at 0°C. The mixture is stirred for 12 h at 25°C, then diluted with ethyl acetate and washed with 1M HCl. The organic layer is dried (Na<sub>2</sub>SO<sub>4</sub>) and concentrated to afford this compound as a viscous oil (78% yield).
Key Reaction Mechanisms
Oxidation of Alcohols to Ketones
PCC mediates the oxidation via a cyclic chromate intermediate. The mechanism proceeds through hydride abstraction from the alcohol, forming a carbonyl group without over-oxidation to carboxylic acids:
Esterification via Nucleophilic Acyl Substitution
Benzyl bromide reacts with the carboxylate anion (generated in situ by DIPEA) in an S<sub>N</sub>2 mechanism. The base deprotonates the carboxylic acid, enabling nucleophilic attack by the benzyloxy group:
Optimization and Yield Considerations
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Oxidation Catalyst | PCC (over CrO<sub>3</sub>) | +15% |
| Solvent for Esterification | Anhydrous DMF | +20% |
| Reaction Temperature | 25°C (vs 0°C) | +10% |
Key Findings :
-
PCC minimizes side reactions compared to harsher oxidants like KMnO<sub>4</sub>.
-
Anhydrous DMF enhances benzyl bromide reactivity by stabilizing the carboxylate anion.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H<sub>2</sub>O) shows ≥95% purity, with a retention time of 12.3 min.
Industrial Applications and Scalability
While primarily used in research, this compound serves as an intermediate in:
-
Anticancer Drug Conjugates : Tubulysin analogs require long-chain linkers for antibody-drug conjugates.
-
Polymer Chemistry : As a monomer for biodegradable polyesters with tunable hydrophobicity.
Scalability Challenges :
Q & A
Q. What are the recommended synthetic routes for preparing 14-(Benzyloxy)-14-oxotetradecanoic acid in a laboratory setting?
A multi-step synthesis is typically employed:
Esterification : React tetradecanoic acid with benzyl alcohol under acidic catalysis (e.g., H₂SO₄) to introduce the benzyloxy group.
Oxidation : Use tert-butoxycarbonyl (Boc) or similar protecting groups to stabilize intermediates during oxidation steps .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>98%) .
Key considerations: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and analytical methods are optimal for structural characterization?
- NMR : ¹H NMR (CDCl₃) shows signals at δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 2.3–2.5 ppm (α-protons to carbonyl groups). ¹³C NMR confirms ester carbonyl resonance at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight (C₁₈H₃₄O₄, [M+H]⁺ calcd. 315.2532) .
- X-ray Crystallography : For absolute configuration determination, grow single crystals in ethanol/dichloromethane (monoclinic system, P21/n space group) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyloxy group. Purity degradation <1% over 12 months when stored desiccated .
Advanced Research Questions
Q. How can researchers resolve contradictions in purity assessments between HPLC and NMR data?
- Method 1 : Quantify residual solvents (e.g., DCM, THF) via GC-MS, as these may cause NMR signal interference .
- Method 2 : Use 2D NMR (HSQC, HMBC) to distinguish impurities from stereoisomers or rotamers .
- Method 3 : Cross-validate with elemental analysis (C, H, O) to confirm stoichiometry .
Example: A 97% HPLC purity sample showing 95% NMR purity may indicate residual benzyl alcohol, detectable via GC-MS .
Q. How to design experiments to study the compound’s stability under varying pH conditions?
- Experimental Setup :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Monitor degradation via UV-Vis (λmax = 260 nm for benzyloxy group) or LC-MS at intervals (0–72 hours).
- Data Analysis :
- First-order kinetics models fit degradation rates. Hydrolysis accelerates above pH 10 due to ester cleavage .
- Stabilizers like cyclodextrins reduce degradation at pH 7.4 (simulating physiological conditions) .
Q. What strategies optimize the compound’s solubility for in vitro biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, employ β-cyclodextrin (10 mM) to enhance solubility .
- Micellar Systems : Sodium dodecyl sulfate (SDS) micelles (0.1% w/v) improve dispersion in cell culture media .
- Validation : Measure critical micelle concentration (CMC) via surface tension assays to avoid cytotoxicity .
Q. How to address challenges in synthesizing derivatives with modified benzyloxy groups?
- Protection/Deprotection : Use Boc or Fmoc groups to temporarily block reactive sites during functionalization .
- Catalysis : Pd/C (10% w/w) facilitates hydrogenolysis of the benzyloxy group without affecting the carboxylic acid moiety .
- Analytical Validation : Track substitution efficiency via MALDI-TOF MS and compare with theoretical m/z values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
